Ethyl 2-(4-hydroxypiperidin-1-yl)pentanoate
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Overview
Description
Ethyl 2-(4-hydroxypiperidin-1-yl)pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular compound features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-hydroxypiperidin-1-yl)pentanoate typically involves the esterification of 2-(4-hydroxypiperidin-1-yl)pentanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxypiperidin-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Ethyl 2-(4-hydroxypiperidin-1-yl)pentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on various biological pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4-hydroxypiperidin-1-yl)pentanoate involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes in the body, leading to its biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Uniqueness
Ethyl 2-(4-hydroxypiperidin-1-yl)pentanoate is unique due to its piperidine ring, which imparts specific biological activities not found in simpler esters like ethyl acetate or methyl butyrate. This makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
Molecular Formula |
C12H23NO3 |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
ethyl 2-(4-hydroxypiperidin-1-yl)pentanoate |
InChI |
InChI=1S/C12H23NO3/c1-3-5-11(12(15)16-4-2)13-8-6-10(14)7-9-13/h10-11,14H,3-9H2,1-2H3 |
InChI Key |
STFAFDVUZZTHOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OCC)N1CCC(CC1)O |
Origin of Product |
United States |
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